- [(Me6TREN)MgOCHPh2][B(C6F5)4]: A Model Complex to Explore the Catalytic Activity of Magnesium Alkoxides in Ketone Hydroboration, European Journal of Inorganic Chemistry, 2021, 2021(45), 4632-4638
Cas no 96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
96649-78-4 structure
Product Name:2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
كاس عدد:96649-78-4
وسط:C12H23BO3
ميغاواط:226.120224237442
MDL:MFCD08271972
CID:61861
PubChem ID:11984021
Update Time:2025-11-02
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Cyclohexyloxy-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 2-cyclohexyloxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cyclohexyl-<1.1.2.2-tetramethyl-ethylen>-borat
- 2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Boric acid, cyclohexyl tetramethylethylene ester (7CI)
- CS-0364801
- 96649-78-4
- E73517
- PB43990
- AKOS016006768
- PS-16148
- DTXSID60475179
- BORONIC ACID CYCLOHEXANOL PINACOL ESTER
- SCHEMBL6686933
-
- MDL: MFCD08271972
- نواة داخلي: 1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)14-10-8-6-5-7-9-10/h10H,5-9H2,1-4H3
- مفتاح Inchi: ACCQAHOGVBNWCP-UHFFFAOYSA-N
- ابتسامات: O(C1CCCCC1)B1OC(C)(C)C(C)(C)O1
حساب السمة
- نوعية دقيقة: 226.17400
- النظائر كتلة واحدة: 226.1740248g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 16
- تدوير ملزمة العد: 2
- تعقيدات: 231
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 27.7Ų
الخصائص التجريبية
- بسا: 27.69000
- لوغب: 2.92460
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane بيانات الجمارك
- رمز النظام المنسق:2934999090
- بيانات الجمارك:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | C075370-50mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | C075370-100mg |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Alichem | A449039108-1g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 1g |
$665.68 | 2023-08-31 | |
| eNovation Chemicals LLC | D252466-25g |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 95% | 25g |
$1950 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1096413-100mg |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 100mg |
$185 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-250MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 250mg |
$280 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-500MG |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 500mg |
$470 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-1G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 1g |
$710 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-5G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 5g |
$2130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1096413-10G |
2-(cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
96649-78-4 | 97% | 10g |
$3550 | 2024-07-21 |
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Benzenemethanol, α-phenyl-, magnesium salt (2:1) ; 10 min, 25 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Catalysts: 2738913-87-4 Solvents: Toluene ; 1 h, -10 °C; -10 °C → 90 °C
المراجع
- Hydroboration of carbonyls and imines by an iminophosphonamido tin(II) precatalyst, Dalton Transactions, 2021, 50(41), 14810-14819
طريقة الإنتاج 3
رد فعل الشرط
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: 1,2-Dichloroethane , Acetonitrile-d3 ; 24 h, 60 °C
المراجع
- Hydroboration of aldehydes, ketones and CO2 under mild conditions mediated by iron(III) salen complexes, Dalton Transactions, 2021, 50(31), 10696-10700
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: Methylmagnesium iodide ; 20 min, 25 °C
المراجع
- Grignard reagents-catalyzed hydroboration of aldehydes and ketones, Tetrahedron, 2020, 76(18),
طريقة الإنتاج 5
رد فعل الشرط
1.1 Catalysts: 2280860-78-6 Solvents: Chloroform-d ; 20 h, rt
المراجع
- Synthesis and Characterization of a Tripodal Tris(nitroxide) Aluminum Complex and Its Catalytic Activity toward Carbonyl Hydroboration, Organometallics, 2019, 38(5), 1017-1020
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; < 10 min, rt
المراجع
- Ytterbium-Catalyzed Hydroboration of Aldehydes and Ketones, Journal of Organic Chemistry, 2018, 83(1), 69-74
طريقة الإنتاج 7
رد فعل الشرط
1.1 Catalysts: Magnesium, [hexakis[μ-[2′′-nitro[1,1′:4′,1′′:4′′,1′′′-quaterphenyl]-4,4′′′-dicar… Solvents: Hexane ; 12 h, 23 °C
المراجع
- Metal-Organic Framework Nodes Support Single-Site Magnesium-Alkyl Catalysts for Hydroboration and Hydroamination Reactions, Journal of the American Chemical Society, 2016, 138(24), 7488-7491
طريقة الإنتاج 8
رد فعل الشرط
1.1 Catalysts: 2762615-09-6 ; 15 h, 60 °C
المراجع
- Catalytic Hydroboration and Reductive Amination of Carbonyl Compounds by HBpin using a Zinc Promoter, Chemistry - An Asian Journal, 2022, 17(5),
طريقة الإنتاج 9
رد فعل الشرط
1.1 Catalysts: 2661447-51-2 Solvents: Chloroform-d ; 30 min, rt
المراجع
- Nucleophilic Addition and α-C-H Substitution Reactions of an Imine Mediated by Dibutylmagnesium and Organolithium Reagents, Organometallics, 2021, 40(12), 1830-1837
طريقة الإنتاج 10
رد فعل الشرط
1.1 Catalysts: Potassium tert-butoxide , 2636034-87-0 Solvents: Benzene-d6 ; rt
1.2 3 h, rt
1.2 3 h, rt
المراجع
- Hydroboration of Nitriles, Esters, and Carbonates Catalyzed by Simple Earth-Abundant Metal Triflate Salts, Chemistry - An Asian Journal, 2021, 16(8), 999-1006
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: Methylmagnesium iodide ; 20 min, rt
المراجع
- Hydroboration reaction method of aldehyde ketone by catalyzing using Grignard reagent, China, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: 1,3-Dihydro-4,5-dimethyl-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene Solvents: Acetonitrile ; 3 h, rt
المراجع
- Heterocyclic Carbene-Catalyzed Hydride Transfer in the Hydroboration of Carbonyl Compounds, Chinese Journal of Chemistry, 2019, 37(7), 679-683
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: 2301896-27-3 Solvents: Tetrahydrofuran ; 24 h, 60 °C
المراجع
- Space Craft-like Octanuclear Co(II)-Silsesquioxane Nanocages: Synthesis, Structure, Magnetic Properties, Solution Behavior, and Catalytic Activity for Hydroboration of Ketones, Inorganic Chemistry, 2019, 58(7), 4574-4582
طريقة الإنتاج 14
رد فعل الشرط
1.1 Catalysts: 2270841-05-7 Solvents: Benzene-d6 ; 5 min, 25 °C
المراجع
- POCN Ni(II) pincer complexes: synthesis, characterization and evaluation of catalytic hydrosilylation and hydroboration activities, Dalton Transactions, 2019, 48(5), 1732-1746
طريقة الإنتاج 15
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[N-[1-[2-[(2,6-dimethylphenyl)imino-κN]cyclohexyl]ethylidene]-2,6-… Solvents: Benzene-d6 ; 4 h, 90 °C
المراجع
- Asymmetric diimine monovalent magnesium compound, and its preparation method and application as catalyst in hydroboration of alkylene oxide, China, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: 2230315-01-0 Solvents: Benzene-d6 ; 1.5 h, rt
المراجع
- Donor-influenced Structure-Activity Correlations in Stoichiometric and Catalytic Reactions of Lithium Monoamido-Monohydrido-Dialkylaluminates, Chemistry - A European Journal, 2018, 24(39), 9940-9948
طريقة الإنتاج 17
رد فعل الشرط
1.1 Catalysts: Lithium(1+), tetrakis(tetrahydrofuran)-, (T-4)-, (TB-5-22)-[2,6-bis[[[2,6-bis(1-… Solvents: Chloroform-d ; 15 min, rt
المراجع
- Efficient and selective carbonyl hydroboration catalyzed by a lithium NCN-Pincer magnesiate complex [Li(THF)4][NCN-MgBr2], Journal of Organometallic Chemistry, 2018, 868, 31-35
طريقة الإنتاج 18
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[[N,N′-(1,3-dimethyl-1,3-propanediylidene)bis[2,6-dimethylbenzenam… Solvents: Benzene-d6 ; 10 min
المراجع
- β-Diimine monovalent magnesium compound and its preparation method and application in hydroboration of aldehyde and ketone, China, , ,
طريقة الإنتاج 19
رد فعل الشرط
1.1 Catalysts: Magnesium, bis[N-[3-[[2,6-bis(1-methylethyl)phenyl]imino-κN]-1-methylbutylidene]… Solvents: Benzene-d6 ; 20 min, rt
المراجع
- Asymmetric β-diimine monovalent magnesium compound, and preparation method and application thereof as catalyst in hydroboration of aldehyde/ketone, China, , ,
طريقة الإنتاج 20
رد فعل الشرط
1.1 Catalysts: (TB-5-22)-Bis[2-[[[2,6-bis(diphenylmethyl)-4-(1-methylethyl)phenyl]imino-κN]meth… Solvents: Benzene-d6 ; 10 min, rt
المراجع
- Preparing method and application of Schiff base ytterbium iodide, China, , ,
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الموردين
Amadis Chemical Company Limited
عضو ذهبي
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
رقم الطلب:A1095758
حالة المخزون:in Stock
كمية:10g
نقاء:99%
آخر تحديث معلومات التسعير:Thursday, 29 August 2024 20:16
الأسعار ($):2559.0
بريد إلكتروني:sales@amadischem.com
2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane الوثائق ذات الصلة
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
96649-78-4 (2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) منتجات ذات صلة
- 1195-66-0(Methoxyboronic acid pinacol ester)
- 5337-37-1(Tris(4-methylpentan-2-yl) Borate)
- 90084-43-8((1S,2S,6S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02?]decane)
- 25240-59-9(Boric Acid, Pinacol Ester)
- 1126-93-8(2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 61676-62-8(2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 62697-74-9(trimenthol, triester with boric acid, stereoisomer)
- 5440-19-7(Tris(2-cyclohexylcyclohexyl) Borate)
- 99811-52-6(Boric acid, methylcyclohexyl ester)
- 53370-45-9((5-methyl-2-propan-2-ylcyclohexyl)oxyboronic Acid)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96649-78-4)2-(Cyclohexyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
نقاء:99%
كمية:10g
الأسعار ($):2559.0